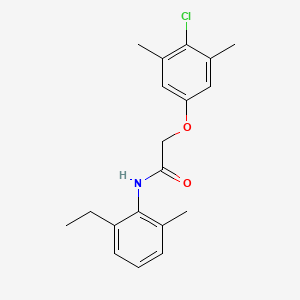
N-(4-anilinophenyl)-2-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-anilinophenyl)-2-chlorobenzamide, commonly known as ANCCA, is a small molecule inhibitor that has shown potential in various scientific research applications. ANCCA is a derivative of 2-chlorobenzamide and has a molecular weight of 316.8 g/mol.
作用機序
ANCCA exerts its biological effects by binding to the ANCCA-SETDB1-H3K9me3 pathway, which is involved in the regulation of gene expression. ANCCA inhibits the activity of SETDB1, a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3). This leads to a decrease in the level of H3K9me3, which in turn affects the expression of genes involved in cell growth and differentiation.
Biochemical and Physiological Effects:
ANCCA has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. ANCCA has also been shown to inhibit the aggregation of tau protein, which is involved in the pathogenesis of neurodegenerative diseases. ANCCA has also been shown to regulate gene expression by binding to the DNA-binding domain of transcription factors.
実験室実験の利点と制限
ANCCA has several advantages for lab experiments such as its high potency, specificity, and selectivity. ANCCA can be easily synthesized and purified, making it readily available for research purposes. However, ANCCA also has some limitations such as its potential toxicity and off-target effects. Further studies are needed to determine the optimal concentration and duration of ANCCA treatment for different experimental conditions.
将来の方向性
ANCCA has shown great potential in various scientific research applications, and there are several future directions that can be explored. One future direction is to investigate the role of ANCCA in the regulation of gene expression in different cell types and tissues. Another future direction is to study the potential of ANCCA as a therapeutic agent for cancer and neurodegenerative diseases. Furthermore, the development of more potent and selective ANCCA derivatives can also be explored to improve its efficacy and reduce potential toxicity.
Conclusion:
In conclusion, ANCCA is a small molecule inhibitor that has shown potential in various scientific research applications. ANCCA can be synthesized through a multi-step process and has been shown to inhibit the growth of cancer cells, regulate gene expression, and inhibit the aggregation of tau protein. ANCCA has several advantages for lab experiments but also has some limitations. Further studies are needed to fully explore the potential of ANCCA in different scientific research applications.
合成法
ANCCA can be synthesized through a multi-step process involving the reaction of 4-bromoaniline with 2-chlorobenzoyl chloride in the presence of a base. The resulting intermediate is then subjected to a Suzuki coupling reaction with boronic acid to yield the final product, ANCCA. The purity and yield of ANCCA can be improved through various purification techniques such as recrystallization and column chromatography.
科学的研究の応用
ANCCA has shown potential in various scientific research applications such as cancer research, neurodegenerative disease research, and gene regulation studies. ANCCA has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting the ANCCA-SETDB1-H3K9me3 pathway. ANCCA has also been shown to inhibit the aggregation of tau protein, a hallmark of neurodegenerative diseases such as Alzheimer's disease. ANCCA has also been shown to regulate gene expression by binding to the DNA-binding domain of transcription factors.
特性
IUPAC Name |
N-(4-anilinophenyl)-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O/c20-18-9-5-4-8-17(18)19(23)22-16-12-10-15(11-13-16)21-14-6-2-1-3-7-14/h1-13,21H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEMHQCEKIUPOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-anilinophenyl)-2-chlorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]phenyl}acetamide](/img/structure/B5852772.png)

![3-methyl-1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5852790.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopentylacetamide](/img/structure/B5852801.png)
![1-(2-fluorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5852806.png)
![N'-[4-(allyloxy)-3-methoxybenzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5852812.png)
![4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5852824.png)
![methyl 4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoate](/img/structure/B5852830.png)
![N-(4-methoxyphenyl)spiro[benzimidazole-2,1'-cyclohexan]-5-amine 1-oxide](/img/structure/B5852838.png)
![N-{6-[(diallylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-methylpropanamide](/img/structure/B5852840.png)
![3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5852846.png)
![1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5852852.png)
